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Paxilline inhibits BK channels via an allosteric closed-channel block mechanism [1] [2]. Its binding

stabilizes the channel's closed state, effectively reducing the channel's open probability (Po) [1] [2].

o State-Dependent Affinity: Paxilline has an over 500-fold greater affinity for the closed
conformation of the BK channel compared to the open conformation [1] [2]. Inhibition is fully
reversible by conditions that increase the channel's open probability, even with paxilline still present
[1].

¢ No Pore Occlusion: Paxilline does not physically block the ion permeation pathway. It binds to a
superficial site near the entrance to the central cavity, allosterically favoring closed states without
hindering access of smaller molecules to the cavity [1] [2].

¢ No Voltage Sensor Effect: Gating current measurements show paxilline does not affect the
channel's voltage sensors [1].

The following diagram illustrates this state-dependent inhibitory mechanism:
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Paxilline preferentially binds to and stabilizes the closed state of the BK channel, allosterically preventing its

opening.

Biosynthesis Pathway

Paxilline is biosynthesized in Penicillium paxilli from two primary precursors via a dedicated gene cluster

[3] [4]:

¢ Geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway [3]
¢ Indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway [3]

The pathway involves epoxidation and cyclization to form paspaline, followed by oxidation and
demethylation steps to yield paxilline [3] [4]. The C-13 OH group is crucial for its potent biological

activity, as its removal significantly reduces channel-blocking potency [4].
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The biosynthetic pathway of paxilline from primary precursors, highlighting key enzymatic steps.
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Experimental Research and Protocols

Electrophysiology for BK Channel Inhibition

This protocol is used to characterize paxilline's mechanism on BK channels [1].

e Channel Expression: BK channels are typically expressed in Xenopus laevis oocytes.

¢ Electrophysiology: Recordings are made from excised inside-out patches in voltage-clamp mode.

e Solutions: The pipette (extracellular) solution contains 140 mM K-methanesulfonate, 20 mM KOH, 10
mM HEPES, and 2 mM MgClz, pH 7.0. The cytoplasmic (bath) solution is similar, with Caz*
concentration buffered to define levels (e.g., 0 Ca?* with 5 mM EGTA, 10 uM Ca?* with 5 mM HEDTA)
to modulate channel open probability [1].

o Data Analysis: Steady-state inhibition is determined at multiple paxilline concentrations under
different equilibration conditions (varying voltage and Ca2?*) to calculate 1Cso values, which shift based
on channel open probability (Po) [1].

Sensitizing Glioma Cells to TRAIL-Induced Apoptosis

This cell biology protocol demonstrates paxilline's potential anti-cancer application [5].

Cell Culture: Use human glioma cell lines (e.g., U251MG, U87MG).
Treatment:
o Paxilline: 30 uM for 24 hours (subtoxic dose alone).
o TRAIL: 100 ng/mL for 24 hours.
o Co-treatment: Paxilline and TRAIL together for 24 hours.
Viability Assay: Assess cell death using calcein-AM (labels live cells) and EthD-1 (labels dead cells).
Apoptosis Analysis:
o Western Blotting: Detect cleavage of caspase-8, caspase-3, Bid, and PARP.
o Caspase Activity: Use fluorometric substrates (e.g., DEVD-AFC for caspase-3).
o Flow Cytometry: Measure hypodiploid sub-G1 population.
Mechanistic Investigation:
o siRNA Knockdown: Target DR5, c-FLIP, or survivin to confirm their roles.
o Western Blotting: Monitor paxilline-induced changes in DR5, c-FLIPS, c-FLIPL, and survivin

protein levels.

Key findings from this research are summarized below:
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Research R
Key Findings
Aspect
Cell Viability Co-treatment synergistically induced cell death in TRAIL-resistant glioma cells; no
significant effect from either agent alone [5].
Apoptosis Co-treatment caused complete processing of caspase-3 and -8, and cleavage of Bid
Markers and PARP [5].

DR5 Receptor

c-FLIP Protein

Survivin

Specificity

Paxilline upregulated DR5 protein levels via a CHOP/GADD153-mediated process
[5]-

Paxilline downregulated both short (c-FLIPS) and long (c-FLIPL) isoforms [5].
Paxilline reduced survivin protein levels via proteasome-mediated degradation [5].

Effects on DR5, c-FLIP, and survivin were observed in glioma cells but not in normal
astrocytes [5].

Research and Potential Applications

e Tool Compound in Neuroscience: Paxilline is widely used to probe BK channel function in systems

like C. elegans and mice. It can induce autism-like behaviors in mice and has shown anticonvulsant
effects in some models, highlighting its complex neurological impact [3].

e Anti-Cancer Therapy Research: Its ability to sensitize resistant glioma cells to TRAIL-induced
apoptosis positions paxilline as a potential candidate for combination cancer therapy [5].

¢ Studying Nuclear Signaling: Research shows that paxilline, by blocking nuclear BK (nBK)
channels, can modulate nuclear Ca2* levels, thereby affecting transcription factors like CREB and

gene expression, playing a role in cellular homeostasis [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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